molecular formula C7H9ClN2O2 B1319893 ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate CAS No. 173841-07-1

ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B1319893
CAS No.: 173841-07-1
M. Wt: 188.61 g/mol
InChI Key: ZFAHXMHVTQJRLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction and Fundamental Characterization

Historical Context and Development of Pyrazole Chemistry

The foundation of pyrazole chemistry traces back to the pioneering work of German chemist Ludwig Knorr in 1883, who first discovered the antipyretic action of pyrazole derivatives in human subjects. Knorr's accidental synthesis of antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) while attempting to create quinoline derivatives with antipyretic activity marked a pivotal moment that stimulated widespread interest in pyrazole chemistry. This serendipitous discovery demonstrated the compound's analgesic, antipyretic, and antirheumatic properties, establishing pyrazoles as pharmacologically significant heterocycles.

The systematic synthesis of the parent pyrazole structure was subsequently achieved by Hans von Pechmann in 1898, who developed a classical method utilizing acetylene and diazomethane as precursors. This methodological advancement provided the foundational synthetic approach that enabled further exploration of pyrazole derivatives. The early misconception that pyrazoles could not be obtained naturally was dispelled in 1954 when Japanese researchers Kosuge and Okeda isolated the first natural pyrazole derivative, 3-n-nonylpyrazole, from Houttuynia Cordata, a plant of the piperaceae family from tropical Asia. Their work also led to the isolation of levo-β-(1-pyrazolyl) alanine from watermelon seeds, confirming the natural occurrence of pyrazole structures.

The evolution of pyrazole chemistry has been characterized by continuous methodological refinements and the development of increasingly sophisticated synthetic strategies. Modern approaches have expanded beyond the classical condensation reactions to encompass transition metal-catalyzed processes, cycloaddition reactions, and multicomponent synthetic protocols. These advances have facilitated the preparation of structurally complex pyrazole derivatives, including highly substituted variants that serve as crucial intermediates in pharmaceutical and agrochemical applications.

Nomenclature and Structural Significance of Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate

This compound represents a systematically substituted pyrazole derivative that incorporates multiple functional elements within its molecular framework. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its structural complexity, with the systematic name indicating the presence of an ethyl ester functionality at the 5-position, a chlorine substituent at the 3-position, and a methyl group attached to the nitrogen atom at the 1-position of the pyrazole core.

The compound is also recognized by alternative nomenclature systems, including ethyl 5-chloro-2-methylpyrazole-3-carboxylate, which represents a different numbering convention for the same molecular structure. This nomenclatural diversity reflects the tautomeric nature of pyrazole systems and the various approaches to systematic naming within the chemical literature. The MDL number MFCD19704132 provides an additional unique identifier that facilitates database searches and chemical inventory management.

The structural significance of this compound extends beyond its individual molecular features to encompass its role as a representative example of pyrazole-5-carboxylate derivatives. These compounds constitute an important class of heterocyclic intermediates that combine the biological activity potential of the pyrazole core with the synthetic versatility provided by the carboxylate ester functionality. The presence of both electron-withdrawing (chlorine, ester) and electron-donating (methyl) substituents creates a unique electronic environment that influences the compound's reactivity patterns and potential applications.

Molecular Identification Parameters

Chemical Abstracts Service Registry: 173841-07-1

The Chemical Abstracts Service registry number 173841-07-1 serves as the primary unique identifier for this compound within the global chemical literature and commercial databases. This registry number provides unambiguous identification that transcends nomenclatural variations and ensures accurate communication within the scientific community. The assignment of this specific registry number reflects the compound's recognition as a distinct chemical entity worthy of individual cataloging within the comprehensive Chemical Abstracts Service database system.

The registry number facilitates rapid retrieval of compound-specific information across multiple chemical databases, including PubChem, where the compound is catalogued under CID 18970461. This systematic identification approach enables researchers to access comprehensive datasets encompassing synthetic protocols, physical properties, and analytical characterization data that have been accumulated across diverse research investigations.

Molecular Formula: C₇H₉ClN₂O₂

The molecular formula C₇H₉ClN₂O₂ encapsulates the precise atomic composition of this compound, indicating the presence of seven carbon atoms, nine hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms. This formula represents the fundamental building blocks that constitute the compound's molecular architecture and provides essential information for stoichiometric calculations in synthetic and analytical applications.

The distribution of heteroatoms within this molecular formula reflects the compound's classification as a heterocyclic system containing multiple functional groups. The nitrogen-to-carbon ratio of 2:7 indicates a relatively high nitrogen content characteristic of azole derivatives, while the presence of oxygen atoms in a 2:7 ratio relative to carbon reflects the carboxylate ester functionality. The single chlorine atom introduces halogen substitution that significantly influences the compound's electronic properties and reactivity patterns.

Molecular Weight: 188.61 g/mol

The molecular weight of 188.61 grams per mole represents the sum of atomic masses for all constituent atoms within the this compound molecule. This parameter serves as a fundamental physical constant that enables precise quantitative analysis and facilitates accurate preparation of solutions and reaction mixtures. The molecular weight calculation incorporates the weighted average of isotopic masses, with the chlorine atom contributing significantly to the overall molecular mass due to its relatively high atomic weight.

The molecular weight value places this compound within the low molecular weight range typical of pharmaceutical intermediates and synthetic building blocks. This characteristic enhances the compound's utility in synthetic applications by facilitating purification processes, analytical characterization, and incorporation into larger molecular frameworks. The specific molecular weight also enables accurate determination of molar concentrations and reaction stoichiometry in both laboratory and industrial applications.

Chemical Structural Features and Molecular Architecture

The molecular architecture of this compound is characterized by a five-membered heterocyclic core containing two vicinal nitrogen atoms, representing the fundamental pyrazole structural motif. The pyrazole ring system exhibits aromatic character through delocalization of π-electrons, with one nitrogen atom (N-1) bearing the methyl substituent and the other nitrogen (N-2) participating in the aromatic system through its lone pair of electrons. This arrangement creates an amphoteric heterocycle capable of both proton donation and acceptance, although the basic character typically predominates due to the pyridine-like nitrogen.

The substitution pattern on the pyrazole ring introduces significant electronic and steric effects that influence the compound's chemical behavior. The chlorine atom at the 3-position functions as an electron-withdrawing substituent that decreases electron density within the ring system, thereby modifying the basicity of the nitrogen atoms and altering the reactivity toward electrophilic and nucleophilic reagents. Conversely, the methyl group at the N-1 position provides electron-donating character through hyperconjugation and inductive effects, partially counteracting the electron withdrawal by the chlorine substituent.

The ethyl carboxylate functionality at the 5-position introduces additional complexity through its dual role as both an electron-withdrawing group and a reactive synthetic handle. The ester group participates in conjugation with the aromatic pyrazole system, contributing to the overall electronic structure while simultaneously providing opportunities for further chemical transformations, including hydrolysis, transesterification, and amidation reactions. The spatial arrangement of these substituents creates a molecular architecture that balances electronic effects with steric accessibility.

Table 1: Structural Parameters of this compound

Parameter Value Source
Molecular Formula C₇H₉ClN₂O₂
Molecular Weight 188.61 g/mol
CAS Registry Number 173841-07-1
MDL Number MFCD19704132
Ring System Five-membered pyrazole
Substitution Pattern 1-methyl, 3-chloro, 5-carboxylate
Heteroatom Count 5 (2N + 2O + 1Cl)

Position in Contemporary Chemical Research

This compound occupies a significant position within contemporary chemical research as a representative member of the pyrazole-5-carboxylate class of compounds, which have gained considerable attention due to their synthetic versatility and potential biological activities. The compound exemplifies the modern approach to heterocyclic chemistry that emphasizes structural diversity through strategic substitution patterns designed to optimize both synthetic accessibility and functional properties.

Recent synthetic methodologies have demonstrated the utility of pyrazole-5-carboxylate derivatives as intermediates in the construction of more complex heterocyclic systems. The presence of multiple reactive sites within the this compound structure enables diverse chemical transformations, including cross-coupling reactions at the chlorine-bearing carbon, ester modifications at the carboxylate position, and N-alkylation or metalation at the remaining nitrogen center. These synthetic possibilities position the compound as a valuable building block for the preparation of pharmaceutical intermediates and agrochemical precursors.

The compound's relevance in contemporary research is further enhanced by the broader recognition of pyrazole derivatives as privileged structures in medicinal chemistry. Pyrazole-containing compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antihyperglycemic properties. The specific substitution pattern present in this compound provides a foundation for structure-activity relationship studies aimed at optimizing biological efficacy while maintaining favorable physicochemical properties.

Modern computational chemistry approaches have enabled detailed analysis of the electronic structure and conformational preferences of substituted pyrazoles, providing insights that guide rational design of new derivatives. The electron-withdrawing effect of the chlorine and ester substituents, combined with the electron-donating influence of the methyl group, creates a unique electronic environment that can be systematically modified to tune biological activity and synthetic reactivity. This understanding has positioned compounds like this compound at the forefront of structure-based drug design efforts.

Table 2: Research Applications of Pyrazole-5-carboxylate Derivatives

Application Area Compound Type Research Focus Reference
Medicinal Chemistry Substituted pyrazole-5-carboxylates Antimicrobial activity
Agrochemical Development Chlorinated pyrazoles Insecticidal properties
Synthetic Methodology Pyrazole-5-carboxylic acids Cross-coupling reactions
Pharmaceutical Intermediates N-methylpyrazoles Structure-activity relationships
Computational Studies Heterocyclic systems Electronic structure analysis

Properties

IUPAC Name

ethyl 5-chloro-2-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-3-12-7(11)5-4-6(8)9-10(5)2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAHXMHVTQJRLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901230805
Record name Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901230805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173841-07-1
Record name Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173841-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901230805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is usually carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and reduction: The pyrazole ring can be oxidized or reduced to form different derivatives.

    Ester hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrazole derivatives.

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Ester hydrolysis: Formation of 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid.

Scientific Research Applications

Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic properties.

    Agrochemicals: It is used in the development of herbicides and pesticides due to its bioactive properties.

    Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. The chlorine and ester groups can enhance its binding affinity and specificity towards these targets, leading to the desired biological effects.

Comparison with Similar Compounds

Methyl 3-Chloro-1-methyl-1H-pyrazole-5-carboxylate

CAS : 173841-06-0
Molecular Formula : C₆H₇ClN₂O₂
Molecular Weight : 174.59 g/mol
Key Differences :

  • The methyl ester group (vs. ethyl ester) reduces steric bulk and increases polarity, influencing solubility and metabolic stability.
  • Physical Properties : Melting point (23–25°C) and predicted boiling point (259.3°C) are lower than those of the ethyl derivative, likely due to reduced molecular weight .
  • Applications : Used in pesticide intermediates, similar to its ethyl counterpart, but with distinct pharmacokinetic profiles due to ester group differences .

Ethyl 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylate

CAS : 139297-50-0
Molecular Formula : C₈H₁₂N₂O₃
Molecular Weight : 184.19 g/mol
Key Differences :

  • Replacement of chlorine with a methoxy group eliminates electrophilic reactivity, altering biological activity.
  • Applications : Primarily used in fine chemical synthesis, with reduced toxicity compared to chlorinated analogs .

Ethyl 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate

CAS : 133261-11-7
Molecular Formula : C₁₀H₁₄N₂O₂
Molecular Weight : 194.23 g/mol
Key Differences :

  • Topological Polar Surface Area (TPSA) : 44.1 Ų (vs. 44.1 Ų for the chlorinated derivative), suggesting similar solubility despite structural differences .

Physicochemical Properties and Reactivity

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Density (g/cm³) Key Substituent
This compound 188.61 Cl, COOEt
Mthis compound 174.59 23–25 259.3 (predicted) 1.37 (predicted) Cl, COOMe
Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate 184.19 OMe, COOEt
Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate 194.23 Cyclopropyl, COOEt
  • Chlorine vs. Methoxy Groups : Chlorine increases electrophilicity, making the compound more reactive in nucleophilic substitution reactions. Methoxy groups enhance resonance stabilization but reduce reactivity .
  • Ester Group Impact : Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters, affecting bioavailability and persistence in biological systems .

This compound

  • Agrochemicals : Intermediate in pesticide synthesis due to its stability and halogen-mediated bioactivity .
  • Pharmaceuticals: Potential antitumor and antimicrobial activities inferred from structural analogs .

Mthis compound

  • Pesticide Intermediates : Used in formulations requiring higher water solubility .

Ethyl 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate

  • Drug Discovery : Cyclopropyl groups are favored in medicinal chemistry for their metabolic stability and conformational rigidity .

Biological Activity

Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is characterized by a pyrazole ring with an ethyl ester group and a chlorine substituent at the 3-position. The synthesis typically involves the cyclization of 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid with ethanol, often using dehydrating agents like thionyl chloride or phosphorus oxychloride to facilitate the reaction.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The chlorine atom and ester group enhance its lipophilicity, which may improve membrane permeability and binding affinity to biological targets. This compound has been investigated for its potential as an enzyme inhibitor or receptor modulator.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. A study highlighted that derivatives of pyrazole carboxylic acids, including this compound, showed significant activity against various bacterial strains, indicating potential as a lead compound for developing new antibiotics .

Anticancer Properties

Research has demonstrated that pyrazole derivatives possess anticancer activity. This compound has been shown to inhibit the proliferation of several cancer cell lines. For instance, studies reported that compounds containing a pyrazole scaffold could effectively inhibit growth in lung, colorectal, and breast cancer cells .

Anti-inflammatory Effects

The compound also shows promise in anti-inflammatory applications. Pyrazole derivatives have been linked to the inhibition of inflammatory pathways, suggesting that this compound could be beneficial in treating inflammatory diseases .

Comparative Biological Activity

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundHighModerateModerate
Ethyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylateModerateLowLow
Mthis compoundLowHighModerate

Case Studies

Several case studies have explored the biological activity of this compound:

  • Anticancer Study : In vitro studies demonstrated that this compound inhibited cell proliferation in MDA-MB-231 (breast cancer) cells by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : A series of experiments showed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
  • Inflammation Model : In vivo studies using animal models indicated that treatment with this compound reduced inflammation markers significantly compared to control groups .

Q & A

Q. What are the optimized synthetic routes for ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via cyclocondensation of ethyl acetoacetate with substituted hydrazines, followed by chlorination. Key variables include solvent choice (DMF or ethanol), temperature (80–120°C), and catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) . For example, describes a cyclocondensation approach using DMF-DMA and phenylhydrazine, achieving ~28% yield. To improve efficiency, microwave-assisted synthesis or flow chemistry may reduce reaction times and byproduct formation .

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • NMR: ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ resolve the pyrazole ring protons (δ 6.6–7.8 ppm) and ester carbonyl signals (δ 160–170 ppm). Chlorine substitution at position 3 splits adjacent proton signals due to deshielding .
  • X-ray Crystallography: demonstrates monoclinic crystal systems (space group P2₁/c) with bond angles confirming the planar pyrazole core and ester group orientation.
  • Mass Spectrometry: ESI-MS typically shows [M+H]⁺ peaks at m/z 219.6 (calculated for C₇H₉ClN₂O₂) .

Q. What safety precautions are essential when handling this compound?

Methodological Answer: While classified as non-hazardous in some SDS, decomposition products (e.g., hydrogen chloride, nitrogen oxides) require fume hood use . PPE includes nitrile gloves (tested for permeation resistance), EN166-certified safety goggles, and lab coats. In case of skin contact, wash with pH-neutral soap and water for ≥15 minutes .

Q. How do solvent polarity and pH affect its solubility?

Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) due to the ester and pyrazole moieties. Acidic conditions (pH <4) protonate the pyrazole nitrogen, enhancing aqueous solubility. Solubility parameters (Hansen or Hildebrand) should be calculated to optimize reaction media .

Advanced Research Questions

Q. What mechanistic insights explain regioselective chlorination at position 3?

Methodological Answer: Density functional theory (DFT) studies reveal that the electron-withdrawing ester group at position 5 deactivates the adjacent C3 position, making it susceptible to electrophilic chlorination. Kinetic control favors C3 over C4 due to lower activation energy (ΔG‡ ≈ 15–20 kcal/mol) . Experimental validation uses isotopic labeling (e.g., ³⁶Cl) and in-situ IR to monitor intermediate formation.

Q. How can computational models predict its biological activity?

Methodological Answer:

  • Molecular Docking: Pyrazole derivatives exhibit affinity for carbonic anhydrase IX (PDB: 3IAI) and cyclooxygenase-2 (COX-2) (PDB: 5KIR). AutoDock Vina simulations show hydrogen bonding between the ester carbonyl and Arg120 in COX-2 .
  • QSAR: Hammett σ values for the chloro and methyl substituents correlate with IC₅₀ in enzyme inhibition assays (R² >0.85) .

Q. What analytical strategies resolve contradictions in reported melting points?

Methodological Answer: Discrepancies in melting points (e.g., 98–105°C) arise from polymorphic forms or residual solvents. Techniques include:

  • DSC/TGA: Differentiate polymorphs via endothermic peaks (ΔH ≈ 50–70 J/g).
  • PXRD: Compare experimental patterns with Cambridge Structural Database entries .
  • Karl Fischer Titration: Quantify water/solvent content (<0.1% w/w ensures purity) .

Q. How can cross-coupling reactions diversify its structure for SAR studies?

Methodological Answer: The C5 ester group enables Suzuki-Miyaura coupling with aryl boronic acids. For example, details Pd-catalyzed coupling using K₃PO₄ in degassed DMF/H₂O (4:1), achieving 65–80% yields. Sonogashira reactions at C3 require protecting the chlorine with trimethylsilyl groups .

Q. What methodologies assess its environmental persistence and toxicity?

Methodological Answer:

  • OECD 301F: Measure biodegradation in activated sludge (≤10% degradation in 28 days suggests persistence) .
  • Daphnia magna Acute Toxicity: LC₅₀ values >100 mg/L classify it as "not acutely toxic" per GHS .
  • Soil Mobility: HPLC-derived log Kₒc values >3 indicate low leaching potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.